![molecular formula C17H13ClN2O B244382 3-chloro-4-methyl-N-quinolin-8-ylbenzamide](/img/structure/B244382.png)
3-chloro-4-methyl-N-quinolin-8-ylbenzamide
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Overview
Description
3-chloro-4-methyl-N-quinolin-8-ylbenzamide is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been extensively studied for its potential use in various scientific applications. The compound is characterized by its unique chemical structure, which gives it specific biochemical and physiological properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-quinolin-8-ylbenzamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and viruses. Additionally, the compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-quinolin-8-ylbenzamide vary depending on the specific application. In antibacterial, antifungal, and antiviral studies, the compound has been found to inhibit the growth and replication of microorganisms. In cancer studies, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-4-methyl-N-quinolin-8-ylbenzamide in lab experiments is its broad-spectrum activity against various microorganisms. Additionally, the compound has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-chloro-4-methyl-N-quinolin-8-ylbenzamide. One direction is the development of new antibiotics and antiviral drugs based on the compound's activity against microorganisms. Another direction is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, future studies could focus on improving the compound's solubility in water to increase its potential use in various experiments.
Synthesis Methods
The synthesis of 3-chloro-4-methyl-N-quinolin-8-ylbenzamide involves the reaction between 3-chloro-4-methylquinoline-8-carboxylic acid and benzoyl chloride in the presence of a base catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 3-chloro-4-methyl-N-quinolin-8-ylbenzamide.
Scientific Research Applications
3-chloro-4-methyl-N-quinolin-8-ylbenzamide has been extensively studied for its potential use in various scientific applications. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, the compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy.
properties
Molecular Formula |
C17H13ClN2O |
---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-7-8-13(10-14(11)18)17(21)20-15-6-2-4-12-5-3-9-19-16(12)15/h2-10H,1H3,(H,20,21) |
InChI Key |
QQCUOJUVUBVZES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
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